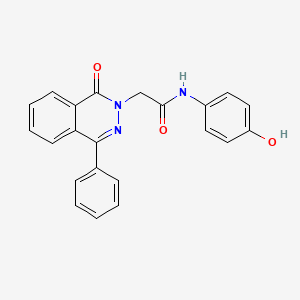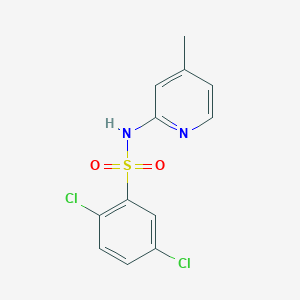
N-(4-hydroxyphenyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide
Overview
Description
N-(4-hydroxyphenyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both hydroxyphenyl and phthalazinone moieties in its structure suggests that it might exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide typically involves the following steps:
Formation of the phthalazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives under acidic or basic conditions.
Introduction of the hydroxyphenyl group: This step involves the coupling of the phthalazinone core with a hydroxyphenyl derivative, often through a nucleophilic substitution reaction.
Acetylation: The final step is the acetylation of the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The phthalazinone core can be reduced to form phthalazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to quinone derivatives, while reduction of the phthalazinone core can yield phthalazine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound might be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The hydroxyphenyl and phthalazinone moieties might contribute to its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: These compounds share the phthalazinone core and exhibit similar biological activities.
Hydroxyphenyl derivatives: Compounds with hydroxyphenyl groups are known for their antioxidant and anti-inflammatory properties.
Uniqueness
N-(4-hydroxyphenyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide is unique due to the combination of hydroxyphenyl and phthalazinone moieties in its structure. This dual functionality might enhance its pharmacological profile and make it a promising candidate for further research and development.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-17-12-10-16(11-13-17)23-20(27)14-25-22(28)19-9-5-4-8-18(19)21(24-25)15-6-2-1-3-7-15/h1-13,26H,14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXHCMGPHIPQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-CYCLOPROPANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B3462604.png)
![ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B3462607.png)
![ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-2-ACETAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B3462632.png)
![ethyl 5-[(2,4-dimethylphenyl)carbamoyl]-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B3462638.png)
![ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B3462645.png)
![3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-(3,5-dimethylphenyl)acrylamide](/img/structure/B3462654.png)

![N-{[(2-iodophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B3462666.png)
![ethyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3462670.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B3462673.png)
![4-(3,4-Dimethoxyphenyl)-5-[(3,4-dimethoxyphenyl)methyl]-2-phenylpyrazol-3-amine](/img/structure/B3462689.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3462693.png)
![N,N-diethyl-1-phenyl-5-[(2-phenylacetyl)amino]pyrazole-4-carboxamide](/img/structure/B3462697.png)
![N'-{5-bromo-1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B3462716.png)
